Benzo[f]quinoline Exhibits Higher In Vitro Mutagenic Potency than Benzo[h]quinoline in Salmonella typhimurium TA100
Benzo[f]quinoline (BfQ) demonstrates significantly greater metabolic activation to mutagenic products than its positional isomer benzo[h]quinoline (BhQ) in the Ames test using Salmonella typhimurium strain TA100 [1]. The parent BfQ compound is more mutagenic than trans-7,8-dihydro-7,8-dihydroxybenzo[f]quinoline, indicating that bay-region diol epoxide formation is not the principal activation pathway for BfQ, whereas BhQ mutagenicity appears mediated primarily via its bay-region diol epoxide [1]. This mechanistic divergence underscores the non-interchangeable nature of these isomers for environmental and toxicological screening.
| Evidence Dimension | Mutagenic potency (metabolic activation extent) and activation mechanism |
|---|---|
| Target Compound Data | BfQ: Metabolically activated to a greater extent than BhQ; parent BfQ is more mutagenic than its trans-7,8-dihydrodiol derivative, implying non-bay-region activation pathway predominance [1] |
| Comparator Or Baseline | BhQ: Less metabolic activation of parent compound; mutagenicity primarily mediated via bay-region diol epoxide formation [1] |
| Quantified Difference | BfQ exhibits greater parent compound mutagenicity than BhQ; BfQ parent is more mutagenic than its own dihydrodiol derivative, whereas BhQ's bay-region diol epoxide shows considerably higher activity than BfQ's corresponding derivative at equivalent doses [1] |
| Conditions | Salmonella typhimurium TA100 with rat liver S9 metabolic activation fraction |
Why This Matters
For laboratories conducting mutagenicity screening or environmental aza-arene analysis, substitution of BhQ for BfQ yields quantitatively and mechanistically distinct results, compromising assay validity.
- [1] Kumar S, Sikka HC, Dubey SK, Czech A, Geddie N, Wang CX, LaVoie EJ. Mutagenicity and tumorigenicity of dihydrodiols, diol epoxides, and other derivatives of benzo(f)quinoline and benzo(h)quinoline. Cancer Research. 1989;49(1):20-4. PMID: 2908847. View Source
